Methyl 3-formyl-2-nitrobenzoate
Overview
Description
Methyl 3-formyl-2-nitrobenzoate is an organic compound with the molecular formula C₉H₇NO₅. It is a derivative of benzoic acid, featuring a formyl group at the 3-position and a nitro group at the 2-position. This compound is known for its applications in organic synthesis and as a phase transfer catalyst .
Mechanism of Action
Target of Action
Methyl 3-formyl-2-nitrobenzoate is primarily used as a phase transfer catalyst . It is involved in the synthesis of chlorinated hydrocarbons from inorganic chloride . It is also used as a catalyst for producing polychlorinated biphenyls .
Mode of Action
As a phase transfer catalyst, this compound facilitates the migration of a reactant from one phase into another phase where reaction can take place. It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .
Biochemical Pathways
It is known to be involved in the synthesis of chlorinated hydrocarbons and polychlorinated biphenyls .
Pharmacokinetics
It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution.
Result of Action
The result of the action of this compound is the synthesis of chlorinated hydrocarbons and polychlorinated biphenyls . It is hydrolyzed by water to release methyl 3-hydroxy-2-nitrobenzoate .
Action Environment
The action of this compound is influenced by environmental factors. It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and the presence of oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate followed by formylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the formylation step can be achieved using formylating agents such as N-methylformanilide in the presence of phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and formylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products Formed
Reduction: Methyl 3-amino-2-formylbenzoate.
Oxidation: Methyl 3-carboxy-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro and formyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 2-nitrobenzoate: Has the nitro group at a different position, affecting its reactivity and applications.
Methyl 3-formylbenzoate: Lacks the nitro group, limiting its use in reactions requiring nitro functionality.
Uniqueness
Methyl 3-formyl-2-nitrobenzoate is unique due to the presence of both nitro and formyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds .
Properties
IUPAC Name |
methyl 3-formyl-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOBVGASZUPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659301 | |
Record name | Methyl 3-formyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138229-59-1 | |
Record name | Methyl 3-formyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-formyl-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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